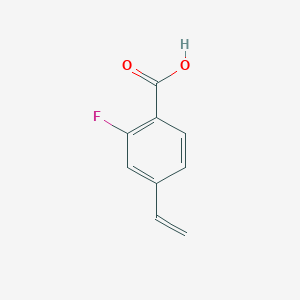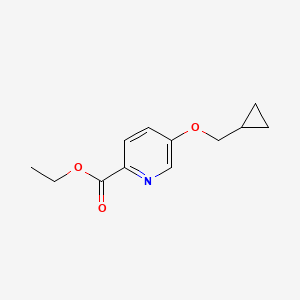
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine is a chemical compound characterized by the presence of a bromine atom, a methoxy group, and a piperidine ring protected by a tert-butoxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine typically involves multiple steps:
Starting Material: The synthesis begins with 2-Bromo-5-methoxybenzyl bromide, which is prepared from 2-Bromo-5-methoxybenzoic acid.
Formation of Intermediate: The bromide is then reacted with piperidine in the presence of a base such as potassium carbonate to form the benzylpiperidine intermediate.
Protection Step: The intermediate is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Substitution: Formation of substituted piperidines.
Oxidation: Conversion to hydroxyl derivatives.
Reduction: Formation of methyl derivatives.
Deprotection: Free amine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of piperidine-based drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, depending on its structural modifications.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, influencing cellular processes.
Comparación Con Compuestos Similares
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine can be compared with other similar compounds:
2-Bromo-5-methoxybenzyl bromide: Shares the bromine and methoxy groups but lacks the piperidine ring and Boc protection.
2-Bromo-5-methoxybenzoic acid: Contains the bromine and methoxy groups but has a carboxylic acid instead of a piperidine ring.
1-Boc-piperidine: Lacks the bromine and methoxy groups but has the piperidine ring and Boc protection
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial production. Its unique structural features and reactivity make it a valuable tool in scientific research and development.
Propiedades
Fórmula molecular |
C18H26BrNO3 |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2-bromo-5-methoxyphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,12-13H,7-11H2,1-4H3 |
Clave InChI |
CVRAMQHILYZDES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(C=CC(=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)



![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)


![8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332350.png)


